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molecular formula C8H8NNaO2 B8406256 Sodium (2-aminophenyl)acetate

Sodium (2-aminophenyl)acetate

Cat. No. B8406256
M. Wt: 173.14 g/mol
InChI Key: HYMFGPNQDYYRRG-UHFFFAOYSA-M
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Patent
US05102667

Procedure details

A solution of (2-nitrophenyl)acetic acid (18.1 g) in normal sodium hydroxide solution (120 cc) is hydrogenated in an autoclave under a pressure of 5 bar for 2.5 hours at 20° C. in the presence of 3% palladium-on-carbon black (1.5 g). The solution of sodium (2-aminophenyl)acetate thus obtained is cooled to +5° C. and then treated with a solution of di-tert-butyl dicarbonate (26.16 g) in tetrahydrofuran (100 cc) and then with normal sodium hydroxide solution (80 cc). The reaction mixture is stirred at 20° C. for 80 hours, partially concentrated under reduced pressure (2.7 kPa), diluted with water (200 cc) and washed with ethyl ether (3×200 cc). The aqueous phase is acidified to pH 3 by addition of 4N hydrochloric acid and extracted with ethyl acetate (2×200 cc). The combined organic phases are washed with water (2×150 cc), dried over magnesium sulphate and filtered and the filtrate is concentrated to dryness under reduced pressure (2.7 kPa). (2-tert-Butoxycarbonylaminophenyl)acetic acid (25 g) is obtained in the form of a cream-white solid.
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][C:11]([OH:13])=[O:12])([O-])=O.[OH-].[Na+:15]>[Pd]>[NH2:1][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][C:11]([O-:13])=[O:12].[Na+:15] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
18.1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)CC(=O)O
Name
Quantity
120 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=C1)CC(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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